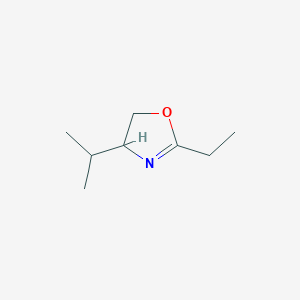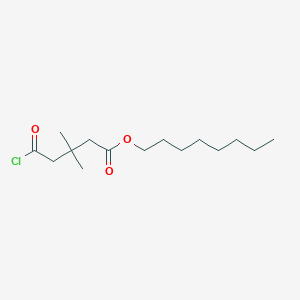![molecular formula C17H14O3S B12563033 [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene CAS No. 183958-10-3](/img/structure/B12563033.png)
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a methoxybutenynyl chain, which is further connected to another benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene can be achieved through several synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with a suitable alkyne precursor under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the benzenesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a serine protease inhibitor, the compound covalently modifies the active site serine residue, forming a stable sulfonyl enzyme derivative. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with a sulfonic acid group attached to a benzene ring.
4-Methoxybenzenesulfonyl chloride: A related compound with a methoxy group and a sulfonyl chloride group attached to a benzene ring.
Uniqueness
[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene is unique due to its combination of a benzenesulfonyl group with a methoxybutenynyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
183958-10-3 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)-4-methoxybut-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C17H14O3S/c1-20-17(14-8-11-15-9-4-2-5-10-15)21(18,19)16-12-6-3-7-13-16/h2-7,9-10,12-14H,1H3 |
InChI Key |
ZUWQWMWKNLGRDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC#CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


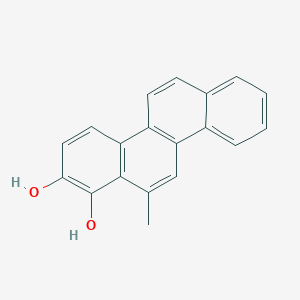
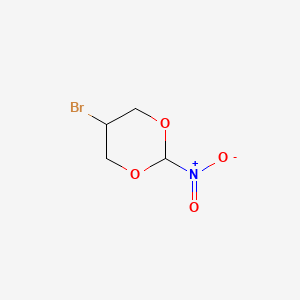
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
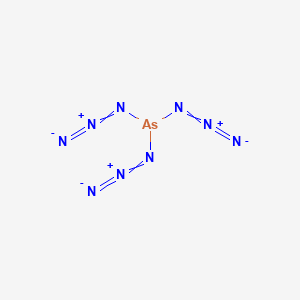

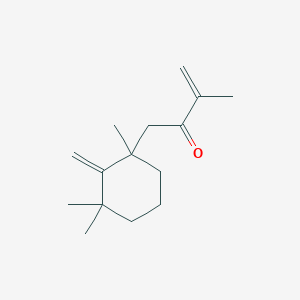
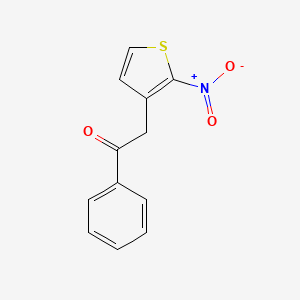
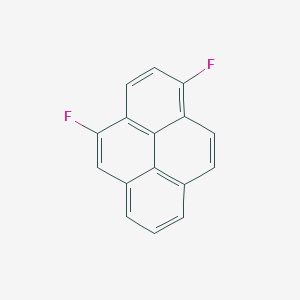

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

